molecular formula C17H18N2O5 B13259575 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid

Cat. No.: B13259575
M. Wt: 330.33 g/mol
InChI Key: FRZFDROJKPTEHR-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid is a complex organic compound that features a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a 3-methylpyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Formation of the Hydroxy Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using a suitable oxidizing agent.

    Introduction of the 3-Methylpyridin-2-yl Group: This step involves the coupling of the protected amino acid with a 3-methylpyridin-2-yl derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The benzyloxycarbonyl group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: The 3-methylpyridin-2-yl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the free amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the benzyloxycarbonyl group is cleaved to release the active amine. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(1-trityl-1H-imidazol-4-yl)propanoic acid
  • 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxybutanoic acid
  • 2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid is unique due to the presence of the 3-methylpyridin-2-yl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

3-hydroxy-3-(3-methylpyridin-2-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H18N2O5/c1-11-6-5-9-18-13(11)15(20)14(16(21)22)19-17(23)24-10-12-7-3-2-4-8-12/h2-9,14-15,20H,10H2,1H3,(H,19,23)(H,21,22)

InChI Key

FRZFDROJKPTEHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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